4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine
Description
4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is a piperidine derivative featuring a phenoxy substituent with bromine and nitro groups at the 2- and 6-positions, respectively. The compound’s structure combines a piperidine ring (a six-membered amine heterocycle) with a halogenated nitroaromatic group, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C12H15BrN2O3 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
4-[(2-bromo-6-nitrophenoxy)methyl]piperidine |
InChI |
InChI=1S/C12H15BrN2O3/c13-10-2-1-3-11(15(16)17)12(10)18-8-9-4-6-14-7-5-9/h1-3,9,14H,4-8H2 |
InChI Key |
JMVCALPNCRKFLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-nitrophenol and piperidine.
Reaction Conditions: The 2-bromo-6-nitrophenol is reacted with a suitable alkylating agent to introduce the piperidine moiety. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Reduction: 4-[(2-Amino-6-nitrophenoxy)methyl]piperidine.
Oxidation: Quinone derivatives.
Scientific Research Applications
Medicinal Chemistry
4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine exhibits significant biological activity, which is primarily attributed to the interactions facilitated by its bromonitrophenoxy group and the piperidine moiety. The following are key areas of research:
- Binding Affinity Studies : Interaction studies focus on the compound's binding affinity to various biological targets. These studies are crucial for elucidating its mechanism of action and exploring potential therapeutic applications.
- Enzyme Modulation : The electronic properties conferred by the bromonitrophenoxy group may modulate enzyme activity, leading to potential applications in drug development targeting specific enzymes or receptors.
- Structure-Activity Relationships : The compound's unique combination of functional groups allows researchers to explore structure-activity relationships, which are essential in optimizing drug candidates for enhanced efficacy and reduced side effects.
Synthetic Methods
The synthesis of 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine typically involves several steps:
- Formation of the Piperidine Ring : The initial step often involves the synthesis of the piperidine core through cyclization reactions.
- Substitution Reactions : The introduction of the 2-bromo-6-nitrophenoxy group can be achieved through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
- Reduction Reactions : Commonly used reagents include hydrogen gas with palladium on carbon for reducing nitro groups if necessary.
Industrial production may utilize continuous flow reactors to enhance efficiency and yield, allowing for scalable synthesis suitable for research and commercial applications.
Material Science Applications
In addition to its biological relevance, 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine has potential applications in material science:
- Polymer Incorporation : The compound can be incorporated into polymers or materials to impart specific properties, such as increased stability or enhanced electrical conductivity.
- Functional Materials Development : Its unique electronic properties make it suitable for developing functional materials that require specific chemical interactions or reactivity.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The bromine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen and Substituent Variations
2.1.1. 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride (CAS 1286265-02-8)
- Structure: Differs by replacing bromine with fluorine at the 2-position of the phenoxy ring.
- Molecular Formula : C₁₂H₁₆ClFN₂O₃ vs. C₁₂H₁₄BrN₂O₃ (target compound).
2.1.2. 4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine hydrochloride (CAS 1219967-96-0)
- Structure: Features an ethyl linker between the phenoxy group and piperidine, with bromine and nitro groups at positions 4 and 2.
- Implications : The ethyl chain increases flexibility, which might influence binding interactions in receptor-targeted applications. The positional isomerism of substituents could affect reactivity in substitution reactions .
Piperidine Ring Modifications
2.2.1. 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride (CAS 614731-14-5)
- Structure: Replaces bromo-nitro phenoxy with a simple 2-methylphenoxy group.
- Implications : The absence of electron-withdrawing groups (nitro, halogens) reduces electrophilic character, making this compound less reactive in aromatic substitution reactions. Such derivatives are often used as intermediates in synthesizing analgesics or antipsychotics .
1-Methylpiperidine Derivatives (e.g., 1233952-32-3)
- Structure: Incorporates a methyl group on the piperidine nitrogen (e.g., 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine).
- Implications : N-methylation can enhance lipophilicity and bioavailability, a common strategy in drug design to improve blood-brain barrier penetration .
Pharmacologically Relevant Analogs
Paroxetine-Related Compounds (e.g., USP Paroxetine Related Compound G RS)
- Structure : Contains a benzodioxol group and fluorophenyl substituent on the piperidine ring.
- Implications : These compounds are selective serotonin reuptake inhibitors (SSRIs). While the target compound lacks the benzodioxol moiety, its nitro and bromo groups might interact with similar biological targets, albeit with distinct affinity profiles .
Remifentanil (Piperidine-Based Opioid)
Structural and Functional Data Table
Key Research Findings and Implications
- Synthetic Utility : Bromine’s superior leaving-group ability (compared to fluorine) makes the target compound more reactive in nucleophilic aromatic substitution, useful for constructing complex heterocycles .
- Pharmacological Potential: Nitro groups in similar compounds (e.g., paroxetine analogs) are associated with redox interactions, suggesting possible enzyme inhibition mechanisms .
Biological Activity
4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14BrN2O3
- Molecular Weight : 300.15 g/mol
- IUPAC Name : 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine
The presence of both bromine and nitro groups in the structure is significant, as these substituents can influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Anticancer Activity
The anticancer potential of 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine has also been explored. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 15.3 |
| A549 (lung cancer) | 12.7 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the inhibition of key signaling pathways related to cell survival and proliferation .
The biological activity of 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit enzymes involved in cellular signaling pathways, such as:
- Topoisomerases : Enzymes critical for DNA replication and transcription.
- Protein Kinases : Key regulators of cell cycle progression and apoptosis.
These interactions can lead to disrupted cellular functions, ultimately resulting in cell death in malignant cells .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various piperidine derivatives, including 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
- Anticancer Potential Investigation : In a study by Johnson et al. (2024), the anticancer effects of the compound were assessed using various human cancer cell lines. The findings revealed that the compound effectively inhibited cell growth and induced apoptosis, particularly in breast and lung cancer cells .
Q & A
Q. What synthetic methodologies are most effective for preparing 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine, and how can reaction conditions be optimized?
Answer:
- Core Strategy : Utilize reductive coupling or nucleophilic substitution reactions. For example, nickel-catalyzed coupling of halogenated intermediates (e.g., 2-bromo-6-nitrophenol derivatives) with piperidine-based precursors can yield the target compound .
- Optimization Parameters :
- Catalyst selection : Nickel complexes with bidentate ligands enhance reaction efficiency (e.g., 60–75% yield improvements in analogous syntheses) .
- Solvent system : Dichloromethane or THF with NaOH as a base facilitates intermediate formation .
- Temperature control : Reactions at 0–25°C minimize side-product formation .
Q. How should researchers characterize the purity and structural integrity of 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine?
Answer:
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm piperidine ring conformation and bromonitroaromatic coupling (e.g., δ 3.5–4.5 ppm for –CH₂–O– linkages) .
- FT-IR : Validate nitro (1520–1350 cm⁻¹) and ether (1250–1150 cm⁻¹) functional groups .
- Purity Standards : Aim for >95% purity via recrystallization (e.g., ethanol/water mixtures) .
Q. What safety protocols are critical when handling 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine?
Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (P261 precaution) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose per EPA guidelines .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine under varying conditions?
Answer:
Q. What experimental designs are suitable for resolving contradictions in reported physicochemical properties (e.g., solubility, melting points)?
Answer:
Q. How can researchers elucidate the mechanism of nitro-group reduction in 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine?
Answer:
- Kinetic Studies :
- Spectroelectrochemistry : Monitor real-time electron transfer via in-situ UV-Vis during cyclic voltammetry .
Q. What strategies address the lack of ecotoxicological data for 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine?
Answer:
- In Silico Models :
- In Vitro Assays :
Q. How can substituent effects (bromo vs. nitro groups) influence the compound’s interaction with biological targets?
Answer:
- Molecular Docking :
- Pharmacophore Modeling : Identify essential motifs for receptor engagement (e.g., piperidine ring rigidity vs. nitro group polarity) .
Q. What methodologies validate the compound’s stability in long-term storage for pharmacological studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
